Leukadherin-1

Vue d'ensemble

Description

Leukadherin-1 (LA1) is an agonist of complement receptor-3 (CR3) and exhibits anti-inflammatory activity . It is an allosteric agonist that activates integrin by binding to a different site from the ligand binding . LA1 plays an important role in the margination and adhesion of neutrophils to the endothelial lining of the blood vessels .

Molecular Structure Analysis

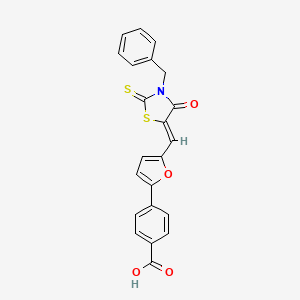

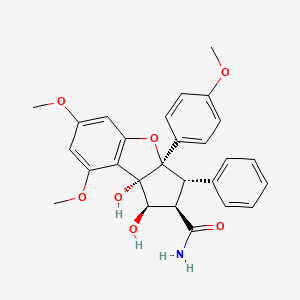

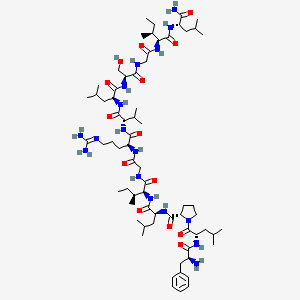

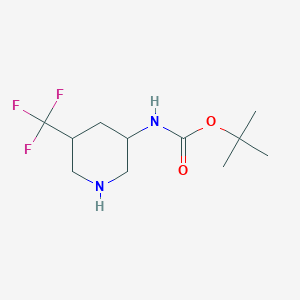

Leukadherin-1 has a molecular formula of C22H15NO4S2 . Its molecular weight is 421.49 . The InChI key for Leukadherin-1 is AEZGRQSLKVNPCI-UNOMPAQXSA-N .Chemical Reactions Analysis

Leukadherin-1 is known to interact with the CD11b/CD18 integrin heterodimer, which is expressed on both MDSCs and TAMs . This interaction plays a key role in regulating pathogen recognition, phagocytosis, and cell survival .Physical And Chemical Properties Analysis

Leukadherin-1 is a yellow to orange to brown powder . It is soluble in DMSO at a concentration of 3 mg/mL when warmed . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Atherosclerosis Research

Leukadherin-1 (LA1) has been studied for its protective effects against atherosclerosis. In hypercholesterolemic mice, LA1 reduced atherosclerosis without affecting body weight or plasma lipid levels. It significantly decreased circulating monocytes and their infiltration, which is crucial in atherosclerosis development. This finding suggests LA1's potential in controlling high-fat diet-induced monocytosis and atherosclerosis, particularly by retaining monocytes in medullary and extramedullary centers and reducing systemic inflammatory mediators like G-CSF (Rahimpour et al., 2014).

Immunology and Inflammation

In the context of immunology, LA1's role in modulating immune responses has been explored. It was found to reduce the secretion of inflammatory cytokines by monokine-stimulated NK cells and TLR-stimulated monocytes. This property of LA1 suggests its therapeutic potential in autoimmune diseases, as it can mediate anti-inflammatory effects irrespective of the SLE-risk genotype of CR3 (Roberts et al., 2016).

Cell Adhesion and Migration

The biophysical mechanism by which LA1 enhances CD11b/CD18-dependent leukocyte adhesion has been studied. LA1 was found to promote leukocyte adhesion through the formation of long membrane tethers, differentiating its action from other agonists like Mn(2+). This insight into LA1's role in integrin activation and cellular adhesion is significant for understanding its applications in immune response and cell migration (Çelik et al., 2013).

Vascular Injury

In studies related to vascular injury, leukadherins like LA1 have shown promise due to their unique mechanism of action. They were found to reduce inflammatory injury by enhancing CD11b/CD18-dependent cell adhesion without inducing global conformational changes or ligand-mimetic outside-in signaling. This property makes them preferable over activating antibodies in treating inflammatory injuries, presenting a novel strategy for developing anti-inflammatory therapeutics (Faridi et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Leukadherin-1 has shown promise in preclinical studies for its anti-inflammatory properties and its ability to enhance the response to immunotherapy in mouse models of pancreatic adenocarcinoma, breast cancer, and lung cancer . A phase 1/2 clinical study of Leukadherin-1 in patients with advanced solid tumor types known to be resistant or less likely responsive to immuno-oncology therapies, including pancreatic, breast, prostate, and microsatellite-stable colorectal cancer, is ongoing .

Propriétés

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZGRQSLKVNPCI-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukadherin-1 | |

CAS RN |

2055362-72-4 | |

| Record name | GB-1275 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GB-1275 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

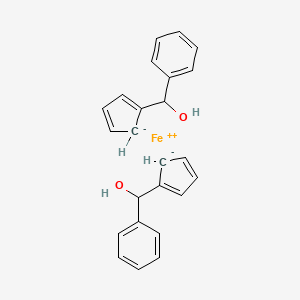

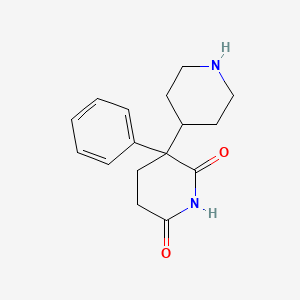

![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)